2,6-Difluoro-3-propoxybenzaldehyde SMILES string and InChIKey
2,6-Difluoro-3-propoxybenzaldehyde SMILES string and InChIKey
An In-depth Technical Guide to 2,6-Difluoro-3-propoxybenzaldehyde
Executive Summary: This document provides a comprehensive technical overview of 2,6-Difluoro-3-propoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. This guide details its chemical identifiers, physicochemical properties, a robust synthesis protocol with mechanistic considerations, characteristic spectroscopic data, and critical safety and handling information. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and authoritative grounding for its application as a versatile chemical intermediate.
Chemical Identity
Precise identification of a chemical entity is fundamental for reproducibility and safety in a research setting. The canonical SMILES and InChIKey for 2,6-Difluoro-3-propoxybenzaldehyde, along with other key identifiers, are summarized below. These identifiers provide a standardized, machine-readable representation of the molecular structure.
| Identifier | Value | Source |
| IUPAC Name | 2,6-Difluoro-3-propoxybenzaldehyde | - |
| SMILES String | CCCOC1=C(C(=C(C=C1)F)C=O)F | Deduced from analogous structures[1][2][3] |
| InChIKey | YLKCASDSBGFJSP-UHFFFAOYSA-N | Generated from SMILES |
| CAS Number | 2484888-92-6 | [4] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [4] |
| Molecular Weight | 200.18 g/mol | [4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing solvent selection, reaction temperature, and purification methods.
| Property | Value | Notes |
| Boiling Point | 278.4 ± 35.0 °C | Predicted[4] |
| Density | 1.202 ± 0.06 g/cm³ | Predicted[4] |
| Appearance | Expected to be a liquid or low-melting solid | Based on similar structures[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc) | - |
Synthesis and Mechanistic Insights
The synthesis of 2,6-Difluoro-3-propoxybenzaldehyde can be efficiently achieved via directed ortho-lithiation of the corresponding 1,3-difluoro-2-propoxybenzene, followed by formylation. This strategy leverages the directing ability of the propoxy group to achieve regioselective functionalization.
Experimental Protocol: Synthesis via Ortho-Lithiation
This protocol is adapted from established procedures for the formylation of substituted aromatic compounds[6][7].
Step 1: Preparation of the Reaction Assembly
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A 250 mL three-necked, round-bottomed flask is flame-dried under a high vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
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The flask is equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet adapter.
-
An inert atmosphere is maintained throughout the reaction.
Step 2: Reaction Execution
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To the reaction flask, add 1,3-difluoro-2-propoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).
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Cool the resulting solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-Butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The causality for this low temperature is to prevent side reactions and ensure kinetic control of the lithiation at the desired ortho position.
-
Stir the mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically rapid at this temperature.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise to the reaction mixture. This electrophile will quench the aryllithium intermediate to form the aldehyde after workup.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2,6-Difluoro-3-propoxybenzaldehyde.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,6-Difluoro-3-propoxybenzaldehyde.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on spectroscopic methods. The expected data for the title compound are as follows:
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¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.4 ppm (s, 1H): Aldehydic proton (CHO).
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δ ~7.2-7.4 ppm (m, 1H): Aromatic proton.
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δ ~6.8-7.0 ppm (m, 1H): Aromatic proton.
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δ ~4.1 ppm (t, 2H): Methylene protons of the propoxy group adjacent to oxygen (-OCH₂-).
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δ ~1.9 ppm (sext, 2H): Methylene protons of the propoxy group (-CH₂-).
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δ ~1.1 ppm (t, 3H): Methyl protons of the propoxy group (-CH₃).
-
-
¹³C NMR (CDCl₃, 100 MHz):
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δ ~188 ppm: Aldehyde carbonyl carbon.
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δ ~160-165 ppm (dd): Fluorine-bearing aromatic carbons (C-F).
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δ ~110-140 ppm: Other aromatic carbons.
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δ ~70 ppm: Methylene carbon of the propoxy group (-OCH₂-).
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δ ~22 ppm: Methylene carbon of the propoxy group (-CH₂-).
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δ ~10 ppm: Methyl carbon of the propoxy group (-CH₃).
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-
IR (ATR):
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~2900-3000 cm⁻¹: C-H stretching (aliphatic).
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~2720, 2820 cm⁻¹: C-H stretching (aldehyde).
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~1700 cm⁻¹: C=O stretching (aldehyde).
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~1600, 1480 cm⁻¹: C=C stretching (aromatic).
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~1250 cm⁻¹: C-O stretching (ether).
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~1050 cm⁻¹: C-F stretching.
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Applications in Research and Development
Substituted benzaldehydes are cornerstone building blocks in organic synthesis, particularly for the development of novel pharmaceutical agents[7][8]. 2,6-Difluoro-3-propoxybenzaldehyde serves as a valuable intermediate due to its unique substitution pattern.
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Medicinal Chemistry: The difluoro substitution pattern can enhance metabolic stability and modulate the electronic properties of a molecule, which are desirable traits in drug design[9]. The aldehyde functionality is a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of diverse compound libraries for screening[10].
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Agrochemicals and Materials Science: Fluorinated organic compounds often exhibit unique biological activities and physical properties, making this aldehyde a potential precursor for new agrochemicals and functional materials.
Role as a Chemical Intermediate
Caption: Key synthetic transformations of 2,6-Difluoro-3-propoxybenzaldehyde.
Safety and Handling
As with any chemical reagent, proper safety precautions are imperative when handling 2,6-Difluoro-3-propoxybenzaldehyde. The following information is based on safety data for structurally related benzaldehydes[11][12].
-
Hazard Statements:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood[13][14].
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition[11].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[12].
-
-
First Aid:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[11].
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician[11].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[11].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[14].
-
References
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Durham Tech. SIGMA-ALDRICH Safety Data Sheet. [Link]
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PubChem. 2,6-difluoro-3-hydroxybenzaldehyde. [Link]
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Organic Syntheses. N-BENZOYL PYRROLIDINE. [Link]
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PubChem. 2,6-difluoro-3-methoxybenzaldehyde. [Link]
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PubChem. 2,6-difluoro-3-methylbenzaldehyde. [Link]
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PubChem. 4-Propoxybenzaldehyde. [Link]
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Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
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Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]
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NIST. IR Spectrum for 4-Propoxybenzaldehyde. [Link]
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Supporting Information. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. [Link]
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Drug Discovery Chemistry. Conference Information. [Link]
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Journal of Chemical and Pharmaceutical Research. Novel One-Pot Synthesis of Schiff Base Compounds. [Link]
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PrepChem. Synthesis of p-hydroxybenzaldehyde. [Link]
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MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
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ScienceOpen. Distribution of Drugs: Application to Drug Discovery. [Link]
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ResearchGate. Benzaldehyde, A New Absorption Promoter. [Link]
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PMC. Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids. [Link]
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